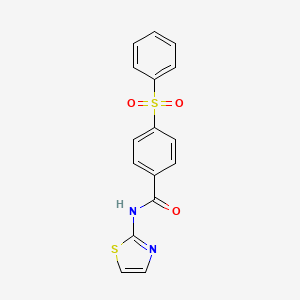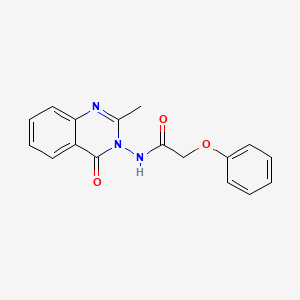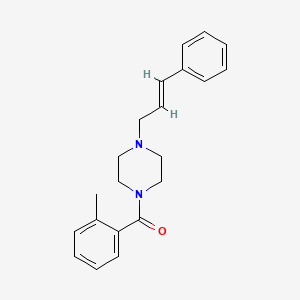![molecular formula C18H20N2O2 B5619692 3,3-dimethyl-9-propionyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5619692.png)
3,3-dimethyl-9-propionyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-dimethyl-9-propionyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a chemical compound that belongs to the benzodiazepine class of drugs. This compound has been shown to have potential therapeutic applications in the field of neuroscience.
作用機序
The exact mechanism of action of 3,3-dimethyl-9-propionyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is not fully understood. However, it is believed to work by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to reduce the activity of neurons in the brain, leading to a calming effect.
Biochemical and physiological effects:
3,3-dimethyl-9-propionyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been shown to have several biochemical and physiological effects. It has been found to increase the activity of GABA in the brain, leading to a calming effect. It has also been shown to reduce the activity of the excitatory neurotransmitter glutamate, which can lead to a reduction in anxiety and depression symptoms.
実験室実験の利点と制限
The advantages of using 3,3-dimethyl-9-propionyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in lab experiments include its potential therapeutic applications in the field of neuroscience. This compound has been found to have anxiolytic, sedative, and anticonvulsant properties, and has potential as a treatment for depression and anxiety disorders. However, the limitations of using this compound in lab experiments include its potential side effects and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 3,3-dimethyl-9-propionyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. Some potential areas of research include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Studies to determine the potential side effects of this compound and how to mitigate them.
3. Clinical trials to determine the efficacy of this compound as a treatment for anxiety disorders, depression, and other neurological conditions.
4. Studies to determine the optimal dosage and administration of this compound for therapeutic use.
5. Studies to determine the potential for addiction and abuse of this compound.
In conclusion, 3,3-dimethyl-9-propionyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a chemical compound with potential therapeutic applications in the field of neuroscience. This compound has been found to have anxiolytic, sedative, and anticonvulsant properties, and has potential as a treatment for depression and anxiety disorders. However, further research is needed to fully understand its mechanism of action, potential side effects, and optimal dosage and administration for therapeutic use.
合成法
The synthesis of 3,3-dimethyl-9-propionyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps. The first step is the condensation of 2-nitrobenzaldehyde with cyclohexanone in the presence of sodium ethoxide to form 2-nitro-1-(cyclohexyl)ethanol. The second step involves the reduction of the nitro group to an amine using catalytic hydrogenation. The third step involves the cyclization of the amine with 3,3-dimethylacryloylchloride in the presence of triethylamine to form the final product.
科学的研究の応用
3,3-dimethyl-9-propionyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been shown to have potential therapeutic applications in the field of neuroscience. This compound has been found to have anxiolytic, sedative, and anticonvulsant properties. It has also been shown to have potential as a treatment for depression and anxiety disorders.
特性
IUPAC Name |
9,9-dimethyl-4-propanoyl-10,11-dihydro-8H-benzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-4-15(21)11-6-5-7-13-17(11)19-10-12-14(20-13)8-18(2,3)9-16(12)22/h5-7,10,20H,4,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBSRZHHAGZGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C2C(=CC=C1)NC3=C(C=N2)C(=O)CC(C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-9-propanoyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(2-thienylmethyl)pyrrolidin-3-yl]-4-methylpyrimidine-5-carboxamide](/img/structure/B5619615.png)
![2-methyl-N-(pyridin-2-ylmethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5619621.png)



![N-[(1-naphthylamino)carbonothioyl]-2-furamide](/img/structure/B5619654.png)

![4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5619669.png)
![N-cyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B5619674.png)
![2-ethyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-5-pyrimidinecarboxamide](/img/structure/B5619693.png)
![9-ethyl-N,1-dimethyl-10-oxo-N-phenyl-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide](/img/structure/B5619701.png)

![5-{[3-cyclopropyl-1-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5619709.png)